molecular formula C8H8BrCl B1273143 5-Bromo-2-chloro-m-xylene CAS No. 206559-40-2

5-Bromo-2-chloro-m-xylene

Cat. No. B1273143
CAS RN: 206559-40-2
M. Wt: 219.5 g/mol
InChI Key: PKTXUGAXFJNLQR-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-m-xylene, also known as 5-bromo-2-chloro-1,3-dimethylbenzene, is a chemical compound with the molecular formula C8H8BrCl . It is a solid or semi-solid or liquid at room temperature .


Synthesis Analysis

5-Bromo-2-chloro-m-xylene is used in the preparation of substituted 2,2’-bis (diphenylphosphanylmethyl)-1,1’-binaphthyl derivatives . It is also used to prepare o-tolyl-3,5-xylyl ether by reacting with o-cresol . A high-selectivity preparation method of 5-bromo-2-chlorobenzoic acid has been reported, which takes 2-chlorobenzoic acid as a raw material, and carries out monobromination reaction in an NBS/sulfuric acid system .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-chloro-m-xylene is 1S/C8H8BrCl/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 . The Canonical SMILES is CC1=CC(=CC(=C1Cl)C)Br .


Physical And Chemical Properties Analysis

5-Bromo-2-chloro-m-xylene has a molecular weight of 219.50 g/mol . It has a computed XLogP3-AA of 4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 217.94979 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 10 .

Scientific Research Applications

Proteomics Research

5-Bromo-2-chloro-m-xylene: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a specialty reagent in various proteomic applications, such as the identification and quantification of proteins and their modifications, interactions, and dynamics within a biological system.

Organic Synthesis

In organic chemistry, 5-Bromo-2-chloro-m-xylene serves as a building block for synthesizing more complex molecules. It’s particularly useful in the preparation of binaphthyl derivatives, which are important in creating chiral agents for asymmetric synthesis .

Safety and Hazards

5-Bromo-2-chloro-m-xylene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Relevant Papers The relevant papers for 5-Bromo-2-chloro-m-xylene can be found at Sigma-Aldrich and ChemicalBook .

properties

IUPAC Name

5-bromo-2-chloro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTXUGAXFJNLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370793
Record name 5-Bromo-2-chloro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-m-xylene

CAS RN

206559-40-2
Record name 5-Bromo-2-chloro-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-m-xylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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